molecular formula C17H18FNO B5045341 N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide

N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide

Cat. No.: B5045341
M. Wt: 271.33 g/mol
InChI Key: UHUXQUSEVUEHII-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide typically involves the following steps:

  • Bromination: The starting material, 4-fluorophenyl ethylamine, undergoes bromination to introduce a bromo group at the desired position.

  • Amination: The brominated compound is then subjected to amination to form the ethylamine derivative.

  • Coupling Reaction: The ethylamine derivative is coupled with 3-phenylpropanoic acid chloride to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, including ketones and aldehydes.

  • Reduction Products: Reduced forms of the compound, such as alcohols and amines.

  • Substitution Products: Derivatives with different functional groups, such as halides and esters.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: The compound is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide is unique due to its specific structural features. Similar compounds include:

  • N-[2-(3-fluorophenyl)ethyl]-3-phenylpropanamide: Similar structure with a different position of the fluorine atom.

  • N-[2-(4-fluorophenyl)ethyl]-2-phenylpropanamide: Similar structure with a different phenyl group position.

  • N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide: Similar structure with an additional methylene group.

These compounds share similarities in their core structure but differ in the position of functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c18-16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUXQUSEVUEHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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